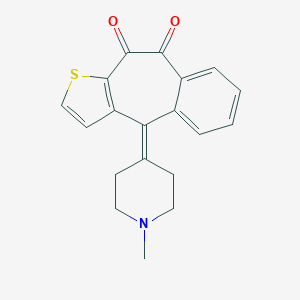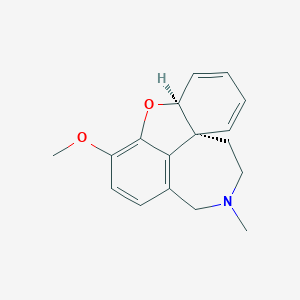
Anhydro Galantamine
Descripción general
Descripción
Anhydro Galantamine is a derivative of Galantamine, an alkaloid extracted from the bulbs and flowers of plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis). Galantamine is primarily known for its use in treating mild to moderate Alzheimer’s disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain .
Aplicaciones Científicas De Investigación
Anhydro Galantamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on neurotransmitter levels and potential neuroprotective properties.
Medicine: Primarily used in the treatment of Alzheimer’s disease and other cognitive disorders.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Target of Action
Anhydro Galantamine primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . Galantamine is a tertiary alkaloid and a reversible, competitive inhibitor of AChE .
Mode of Action
Galantamine works by blocking the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance . The therapeutic effects of galantamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .
Biochemical Pathways
The biosynthetic pathway of galantamine proceeds by regioselective para–ortho (p–o0) intramolecular radical coupling and phenolic addition in compound 1 to yield 2, followed by reduction and alkylation . At the industrial scale, the intramolecular radical coupling is realized in very low yield by use of potassium ferricyanide K3Fe(CN)6 .
Pharmacokinetics
Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . The elimination of galantamine has been shown to be decreased in subjects with renal impairment . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 h . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively .
Result of Action
Galantamine’s action results in enhanced cholinergic neuron function and signaling . This is due to its ability to block the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, biotic and abiotic elicitors, plant growth regulators, and precursor agents can optimize the biosynthesis of galantamine . Furthermore, the use of in vitro cultivation techniques can provide an environmentally sustainable culture for the production of galantamine .
Safety and Hazards
Common side effects of galantamine may include nausea, vomiting, diarrhea, loss of appetite, headache, dizziness, or weight loss . Serious side effects may include chest pain, slow heart rate, little or no urinating, blood in your urine, signs of stomach bleeding, liver problems, dehydration symptoms, a light-headed feeling, like you might pass out, or severe skin reaction .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Anhydro Galantamine, like its parent compound Galantamine, is likely to interact with various enzymes and proteins. It is known that Galantamine acts as an acetylcholinesterase inhibitor . This means it binds to the enzyme acetylcholinesterase and prevents it from breaking down acetylcholine, a neurotransmitter important for memory and learning .
Cellular Effects
The cellular effects of this compound are expected to be similar to those of Galantamine. Galantamine has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to prevent and reverse neuroimmune induction and loss of adult hippocampal neurogenesis following adolescent alcohol exposure . It also improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Galantamine is known to work as a weak competitive and reversible cholinesterase inhibitor . It also acts as an allosteric modulator of nicotinic acetylcholine receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, Galantamine has been shown to have long-term effects on cellular function. For example, it has been found to prevent the deficits in spatial learning and memory as well as memory acquisition of the passive avoidance response in mice . It also attenuated the associated splenomegaly and anemia which are characteristic features of familial Mediterranean fever .
Dosage Effects in Animal Models
The effects of this compound in animal models are likely to vary with different dosages. Studies on Galantamine have shown that it can attenuate nicotine self-administration in rats when administered at a dose of 4 mg/kg . It also prevented and reversed neuroimmune induction and loss of adult hippocampal neurogenesis following adolescent alcohol exposure at a dose of 4 mg/kg .
Metabolic Pathways
The biosynthesis of Galantamine involves regioselective para–ortho intramolecular radical coupling and phenolic addition, followed by reduction and alkylation .
Transport and Distribution
Galantamine is known to be transported to the brain via ascorbic acid grafted PLGA-b-PEG nanoparticles using SVCT2 transporters of choroid plexus .
Subcellular Localization
One study found that a key enzyme involved in the biosynthesis of Galantamine, Lycoris longituba O-Methyltransferase (LlOMT), is localized in the cytoplasm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anhydro Galantamine involves several steps, starting from the extraction of Galantamine from natural sources or its total synthesis. The key steps include:
Oxidative Phenol Coupling: This step involves the oxidative coupling of phenols, which is crucial for forming the core structure of Galantamine.
Transition Metal Catalyzed Reactions: Various reactions such as Heck reaction, enyne ring-closing metathesis (RCM), and dynamic kinetic resolution are employed to construct the complex tetracyclic structure of Galantamine.
Rearrangement Reactions: Semipinacol rearrangement and Johnson–Claisen rearrangement are used to further refine the structure.
Industrial Production Methods: Industrial production of Galantamine typically involves extraction from plant materials followed by purification. The extracted Galantamine is then subjected to chemical modifications to produce this compound. The process includes:
Análisis De Reacciones Químicas
Anhydro Galantamine undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Utilizes reducing agents to remove oxygen or add hydrogen to the molecule.
Substitution: Common reagents include halogens and nucleophiles, leading to the replacement of specific atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including halides and amines.
Major Products: The reactions typically yield various derivatives of this compound, which can be further modified for specific applications .
Comparación Con Compuestos Similares
- Rivastigmine
- Donepezil
- Physostigmine
- Tacrine
Propiedades
IUPAC Name |
(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,13,15-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h3-8,14H,9-11H2,1-2H3/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWHKLZOMVLIBL-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC=CC2OC4=C(C=CC(=C34)C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=CC=C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216701 | |
| Record name | R-116937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664995-65-7 | |
| Record name | R-116937 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664995657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-116937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-116937 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6CO8F66S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


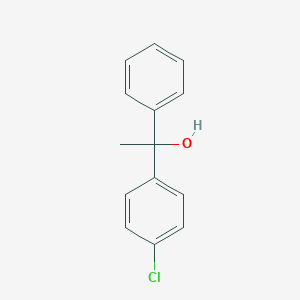

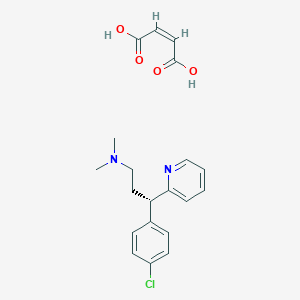



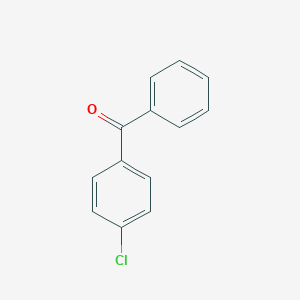



![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)

